molecular formula C22H26N2O2 B1219828 3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid CAS No. 87627-28-9

3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid

Cat. No. B1219828
CAS RN: 87627-28-9
M. Wt: 350.5 g/mol
InChI Key: CVVKIXNPXDBREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid” is a complex organic molecule that contains an indole ring and a pyridine ring. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Scientific Research Applications

Uricosuric Effects

  • CGS-12970 has been identified as a potent reversible uricosuric agent. In clinical trials, it was observed to lower serum uric acid in healthy male volunteers, with serum uric acid concentrations decreasing significantly following its administration. This effect is hypothesized to be due to the acidic properties of CGS-12970 rather than its inhibition of thromboxane synthase (Saris et al., 1993).

Organic Chemistry Research

  • Studies in the field of organic chemistry have explored the electron impact mass spectra of compounds related to 3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid. These investigations provide insights into the behavior and characteristics of these compounds under various conditions, contributing to a broader understanding of their chemical properties (Pohjala & Nieminen, 1981).

Applications in Veterinary Medicine

  • In veterinary medicine, CGS-12970 has been used to treat membranoproliferative glomerulonephritis and nephrotic syndrome in a dog. The treatment resulted in decreased proteinuria and resolution of ascites and edema, although glomerular histology appeared unaffected. This suggests potential applications of CGS-12970 in treating similar conditions in animals (Grauer et al., 1992).

properties

IUPAC Name

8-(3-methyl-2-pyridin-3-ylindol-1-yl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-17-19-11-6-7-12-20(19)24(22(17)18-10-9-14-23-16-18)15-8-4-2-3-5-13-21(25)26/h6-7,9-12,14,16H,2-5,8,13,15H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVKIXNPXDBREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CCCCCCCC(=O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236537
Record name 3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid

CAS RN

87627-28-9
Record name 3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087627289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGS-12970
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDV947F7UO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-(7-Carboxyhept-6-enyl)-2-(3-pyridyl)-3-methylindole (10 mg) is dissolved in 1 ml of absolute ethanol with a catalytic amount of 10% palladium on charcoal and hydrogenated at 1 atmosphere pressure. After 3.5 hours, the catalyst is removed by filtration and washed with a few milliliters of ethanol. The combined filtrates are concentrated in vacuo to yield a colorless oil which crystallizes to give 1-(7-carboxyheptyl)-3-methyl-2-(3-pyridyl)indole of Example 1 (crude product has m.p. 110°-113°).
Name
1-(7-Carboxyhept-6-enyl)-2-(3-pyridyl)-3-methylindole
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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